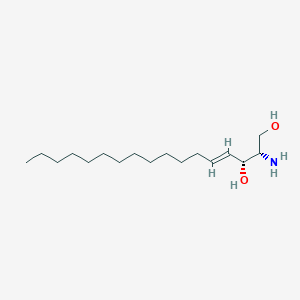

C17 Sphingosine

描述

Sphingosine (d171): is a naturally occurring sphingolipid found in human skin. It is a 17-carbon amino alcohol with a long unsaturated hydrocarbon chain. This compound can be phosphorylated by sphingosine kinases to produce C-17 sphingosine-1-phosphate . Sphingosine (d17:1) is less common compared to its 18-carbon counterpart but still plays a significant role in various biological processes .

准备方法

合成路线和反应条件: 神经鞘氨醇 (d17:1) 可以通过多种方法合成。一种常见的方法是还原相应的鞘脂前体。合成路线通常包括以下步骤:

水解: 鞘磷脂产生神经酰胺。

还原: 神经酰胺产生鞘氨醇。

氧化: 鞘氨醇形成神经鞘氨醇 (d17:1)。

工业生产方法: 神经鞘氨醇 (d17:1) 的工业生产通常涉及从天然来源(如动物组织)中提取和纯化。该过程包括:

提取: 从组织中提取鞘脂。

水解: 释放神经鞘氨醇。

化学反应分析

反应类型:

氧化: 神经鞘氨醇 (d17:1) 可以被氧化形成鞘氨醇-1-磷酸。

磷酸化: 它可以被鞘氨醇激酶磷酸化产生鞘氨醇-1-磷酸。

酰化: 神经鞘氨醇 (d17:1) 可以与脂肪酸反应形成神经酰胺。

常见试剂和条件:

氧化: 通常涉及过氧化氢或分子氧等氧化剂。

磷酸化: 需要鞘氨醇激酶和 ATP。

酰化: 涉及脂肪酸和酰基辅酶 A 合成酶。

主要产物:

鞘氨醇-1-磷酸: 通过磷酸化形成。

神经酰胺: 通过酰化形成

科学研究应用

Immunological Applications

Role in T Cell Function

C17 sphingosine is implicated in the regulation of immune responses, particularly through its conversion to sphingosine-1-phosphate (S1P) by sphingosine kinases (SphKs). Research indicates that SphK1 and SphK2 promote the expression of IL-17 in human T cells, a cytokine critical for immune defense against pathogens. Inhibition of these kinases has been shown to impair IL-17 production, suggesting that targeting the S1P/SphK axis could modulate T cell functions in inflammatory diseases .

Case Study: Chronic Inflammatory Diseases

In a study involving patients with spondyloarthritis, increased expression levels of SphK1 and SphK2 correlated with the frequency of IL-17 producing cells. This highlights the potential of this compound as a therapeutic target for conditions characterized by Th17 cell responses .

Neurobiological Applications

Sphingolipid Metabolism in Neurological Disorders

This compound is also significant in neurobiology, particularly concerning its role in sphingolipid metabolism. Elevated levels of C17-sphingosine have been associated with Niemann-Pick type C disease (NPC), where it accumulates due to defective sphingosine kinase activity. Treatment with SphK1 activators has been shown to reduce C17-sphingosine levels and restore normal S1P production in NPC mutant fibroblasts, indicating a potential therapeutic avenue for neurodegenerative disorders .

Table 1: Effects of this compound on Neurodegenerative Disorders

| Disorder | Mechanism Involved | Outcome |

|---|---|---|

| Niemann-Pick Type C | Accumulation of C17-sphingosine | Reduced S1P levels; potential treatment with SK1-A |

| Alzheimer’s Disease | Impaired sphingolipid metabolism | Targeting sphingolipid pathways may improve outcomes |

Cancer Research Applications

Sphingosine as a Therapeutic Agent

This compound has been explored as a potential therapeutic agent in cancer research due to its ability to modulate apoptosis and cell proliferation. Studies have shown that manipulating sphingolipid metabolism can influence tumor growth and response to chemotherapy. For instance, inhibiting SphK2 has been linked to reduced cancer cell viability in various models .

Case Study: Leukemia Treatment

In experiments with human leukemia cells, treatment with specific inhibitors of sphingosine kinases resulted in decreased levels of intracellular S1P and increased apoptosis rates. This suggests that targeting the metabolic pathways involving this compound could enhance therapeutic efficacy against certain cancers .

Metabolic Applications

Mass Spectrometry Techniques for Enzyme Assays

Recent advancements have utilized mass spectrometry combined with non-naturally occurring C(17) sphingoid bases to develop sensitive assays for enzymes involved in sphingolipid metabolism. These methods allow for high precision in measuring enzyme activities related to ceramide synthase and sphingosine kinase, facilitating research into metabolic disorders .

作用机制

神经鞘氨醇 (d17:1) 主要通过转化为鞘氨醇-1-磷酸发挥作用 这些受体参与各种细胞过程,包括细胞增殖、存活、迁移和炎症 。 鞘氨醇-1-磷酸激活的信号通路包括 AKT、ERK 和 PKC 通路 .

相似化合物的比较

类似化合物:

神经鞘氨醇 (d181): 具有 18 碳链的最常见的神经鞘氨醇形式。

鞘氨醇 (d180): 神经鞘氨醇的饱和形式。

神经鞘氨醇 (d201): 具有 20 碳链的神经鞘氨醇变体

独特性: 神经鞘氨醇 (d17:1) 的独特之处在于其 17 碳链,使其不太常见,但在生物过程中仍然很重要。 它由于其独特的性质,在分析方法中特别有用作内标 .

生物活性

C17 sphingosine, a long-chain sphingoid base, is a significant metabolite in sphingolipid metabolism. This compound plays a crucial role in various biological processes, including cell signaling, apoptosis, and inflammation. The following sections delve into its biological activity, mechanisms of action, and implications in health and disease.

Overview of Sphingolipid Metabolism

Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound is synthesized from ceramide through deacylation and can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that influences numerous cellular functions.

-

Sphingosine Kinase Activity :

- This compound is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P. This phosphorylation is critical for various cellular responses, including proliferation and survival. Research indicates that high levels of S1P can promote cell survival by inhibiting apoptosis through the activation of specific receptors (S1P receptors) on target cells .

-

Regulation of Apoptosis :

- The balance between sphingosine and ceramide levels is vital for determining cell fate. Increased sphingosine levels can lead to enhanced S1P production, promoting cell survival, while elevated ceramide levels are associated with pro-apoptotic signals. This "sphingolipid rheostat" is particularly relevant in cancer biology, where alterations in sphingolipid metabolism can influence tumor growth and response to therapies .

-

Inflammatory Responses :

- This compound has been implicated in modulating inflammatory responses. For instance, it can influence immune cell trafficking and activation through its conversion to S1P, which acts as a potent chemoattractant for lymphocytes . In conditions like cystic fibrosis, targeting sphingolipid metabolism has shown promise in reducing inflammation and improving immune responses .

Case Study 1: Niemann-Pick Disease Type C

In a study involving Niemann-Pick type C (NPC) mutant fibroblasts, treatment with a sphingosine kinase activator (SK1-A) resulted in reduced levels of this compound and increased production of C17-S1P. This intervention corrected the phosphorylation defect observed in these cells, demonstrating the potential therapeutic benefits of modulating sphingolipid metabolism in genetic disorders .

Case Study 2: Cancer Biology

Research has shown that inhibiting sphingosine kinase activity can enhance the sensitivity of cancer cells to pro-apoptotic stimuli. Inhibition leads to decreased S1P levels and increased ceramide accumulation, promoting apoptosis in tumor cells. This suggests that targeting the sphingolipid pathway could be a viable strategy for cancer therapy .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Survival | Conversion to S1P via SphK | Tumor growth promotion; resistance to apoptosis |

| Immune Modulation | Acts as a chemoattractant for lymphocytes | Potential therapeutic target in inflammatory diseases |

| Apoptosis Regulation | Balance between ceramide and sphingosine levels | Implications for cancer therapy |

| Inflammation Reduction | Modulates immune responses through S1P signaling | Therapeutic potential in cystic fibrosis |

属性

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?

A: this compound, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, this compound can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, this compound, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []

Q2: What is the structural characterization of this compound?

A2: this compound, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.

Q3: Can you explain the use of this compound as an internal standard in sphingolipid analysis?

A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, this compound serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.

Q4: What can you tell us about the stability and formulation of this compound?

A: While the provided abstracts don't delve into specific stability data for this compound, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving this compound in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.

Q5: What is the research on this compound's in vitro and in vivo efficacy?

A: Research demonstrates the efficacy of this compound primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, this compound effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of this compound in in vivo models and potential clinical applications.

Q6: Are there any known resistance mechanisms to this compound?

A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to this compound, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to this compound combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with this compound treatment.

Q7: What analytical methods are used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including this compound when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。